3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one
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Overview
Description
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one is a complex organic compound that features a quinoline and chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with 6-methoxychromen-2-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)aniline
- 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid
Uniqueness
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one is unique due to its dual quinoline and chromenone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-15-8-9-18-14(11-15)12-16(20(23)25-18)19(22)21-10-4-6-13-5-2-3-7-17(13)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOAUXBFCRVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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